molecular formula C8H5F3O2S B6302270 Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- CAS No. 93249-46-8

Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-

Cat. No.: B6302270
CAS No.: 93249-46-8
M. Wt: 222.19 g/mol
InChI Key: RREZTHNJEBHXHJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the aromatic ring. The -SCF₃ substituent is notable for its strong electron-withdrawing character and high lipophilicity, which can enhance membrane permeability in biological systems and influence reactivity in synthetic applications.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethylsulfanyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZTHNJEBHXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539107
Record name 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-46-8
Record name 2-Hydroxy-5-[(trifluoromethyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93249-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- typically involves the introduction of the trifluoromethylthio group onto a benzaldehyde derivative. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-hydroxy-5-[(trifluoromethyl)thio]benzoic acid.

    Reduction: 2-hydroxy-5-[(trifluoromethyl)thio]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Benzaldehyde derivatives are widely studied for their potential therapeutic uses. The compound has been investigated for its role in synthesizing various bioactive molecules.

Case Study: Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzaldehyde derivatives. For example, compounds derived from benzaldehyde have shown cytotoxic effects against different cancer cell lines, suggesting their use as lead compounds in drug development .

Synthesis of Schiff Bases

The compound can be utilized in the synthesis of Schiff bases, which are known for their biological activity. These derivatives can exhibit antibacterial and antifungal properties, making them valuable in pharmaceutical formulations .

Agrochemical Applications

In agrochemistry, benzaldehyde derivatives are explored for their insecticidal and herbicidal properties.

Insecticidal Activity

Research indicates that benzaldehyde derivatives possess insecticidal properties against various pests. Studies have demonstrated that these compounds can disrupt the metabolic processes of insects, leading to their potential use as natural pesticides .

Material Science

Benzaldehyde derivatives are also employed in materials science for the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound serves as a precursor in the synthesis of polymeric materials with enhanced properties such as thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
PharmaceuticalsSynthesis of bioactive compoundsAnticancer activity against various cell lines
Formation of Schiff basesAntibacterial and antifungal properties
AgrochemicalsInsecticidesDisruption of metabolic processes in pests
Material SciencePolymer precursorsEnhanced thermal stability and strength

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethylthio vs. Trifluoromethoxy Derivatives

Compound : 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)

  • Key Differences :
    • The trifluoromethoxy (-OCF₃) group is less lipophilic and less electron-withdrawing than -SCF₃, leading to reduced stability in hydrophobic environments.
    • The benzoyl chloride functional group (vs. aldehyde) increases electrophilicity, making it more reactive toward nucleophiles (e.g., in amide or ester synthesis).
  • Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals, whereas the aldehyde group in the target compound may favor condensation reactions (e.g., Schiff base formation) .

Nitro-Substituted Benzaldehyde Derivatives

Compound : 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)

  • Key Differences: The nitro (-NO₂) group at the 5-position is strongly electron-withdrawing, reducing electron density in the aromatic ring more significantly than -SCF₃.
  • Reactivity : Nitro groups are prone to reduction reactions, enabling conversion to amines, while -SCF₃ is more stable under reducing conditions .

Methoxy- and Hydroxy-Substituted Aromatics

Compound : 4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8)

  • Key Differences :
    • The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -SCF₃.
    • The carboxylic acid functional group (vs. aldehyde) increases acidity (pKa ~4.2 vs. ~10 for aldehydes) and enables salt formation.
  • Applications : Carboxylic acids are common in drug design for ionic interactions, whereas aldehydes are utilized in dynamic covalent chemistry .

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituents Functional Group Lipophilicity (LogP)* Key Reactivity Applications
Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- -OH (2), -SCF₃ (5) Aldehyde High (~3.5) Schiff base formation, electrophilic substitution Pharmaceuticals, agrochemicals
2-Chloro-5-(trifluoromethoxy)benzoyl chloride -Cl (2), -OCF₃ (5) Acid chloride Moderate (~2.8) Nucleophilic acyl substitution Polymer intermediates, drug synthesis
2-Hydroxy-5-nitrobenzaldehyde -OH (2), -NO₂ (5) Aldehyde Moderate (~1.9) Reduction to amines, electrophilic substitution Dyes, coordination chemistry
4-Methoxy-3-nitrobenzoic acid -OCH₃ (4), -NO₂ (3) Carboxylic acid Low (~1.2) Salt formation, esterification Drug delivery systems, metal chelators

*Estimated based on substituent contributions.

Research Findings and Implications

  • Electronic Effects : The -SCF₃ group in the target compound provides a unique balance of electron withdrawal and steric bulk, enabling stabilization of transition states in catalysis while maintaining metabolic stability .
  • Biological Relevance : Compared to nitro or methoxy analogs, the -SCF₃ group may improve pharmacokinetic profiles in drug candidates due to enhanced lipophilicity and resistance to enzymatic degradation .
  • Synthetic Utility : The aldehyde group allows for versatile derivatization (e.g., via reductive amination), distinguishing it from carboxylic acid or benzoyl chloride derivatives .

Biological Activity

Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- (commonly referred to as Trifluoromethylthio-benzaldehyde), is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C8H5F3O2S
Molecular Weight: 232.19 g/mol
CAS Number: 15500988

Biological Activities

  • Antioxidant Activity
    • Trifluoromethylthio-benzaldehyde exhibits significant antioxidant properties. Research indicates that it can disrupt cellular antioxidation systems in pathogenic fungi, making it a potential candidate for antifungal treatments by targeting oxidative stress pathways .
  • Xanthine Oxidase Inhibition
    • A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized, including derivatives of Trifluoromethylthio-benzaldehyde. These compounds demonstrated inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. The interactions were studied using ultraviolet and fluorescence spectroscopy, revealing that structural modifications could enhance inhibitory efficacy through hydrogen bonding and hydrophobic interactions .
  • Antitumor Activity
    • Studies on palladium(II) complexes derived from thiosemicarbazones of benzaldehydes showed promising antitumor activity against various human cancer cell lines. The complexes exhibited IC50 values significantly lower than their parent compounds, indicating enhanced cytotoxicity due to the incorporation of metal ions .

Case Study 1: Antifungal Efficacy

A study focusing on redox-active benzaldehydes highlighted the antifungal activity of Trifluoromethylthio-benzaldehyde against resistant fungal strains. The compound was effective in disrupting the antioxidative defense mechanisms of these pathogens, suggesting its potential as a novel antifungal agent .

Case Study 2: Xanthine Oxidase Inhibition

In vitro assays demonstrated that the introduction of specific functional groups in benzaldehyde derivatives significantly increased their inhibitory activity against XO. For instance, the addition of hydroxyl groups at strategic positions enhanced binding affinity and inhibitory potency, with some compounds achieving IC50 values in the low micromolar range .

Data Tables

Compound IC50 (µM) Biological Activity
Benzaldehyde Thiosemicarbazone 10.01Antitumor activity against DU145
Benzaldehyde Thiosemicarbazone 20.02Antitumor activity against K562
Trifluoromethylthio-benzaldehydeN/AAntifungal activity
Substituted ThiosemicarbazonesVariedXanthine oxidase inhibition

The biological activities of Trifluoromethylthio-benzaldehyde can be attributed to several mechanisms:

  • Oxidative Stress Induction: By disrupting cellular antioxidative systems, the compound can induce oxidative stress in fungal cells, leading to cell death.
  • Enzyme Inhibition: The inhibition of XO leads to reduced uric acid levels, which is beneficial in conditions like gout and hyperuricemia.
  • Metal Complex Formation: The formation of metal complexes with thiosemicarbazones enhances their biological efficacy through improved solubility and bioavailability.

Q & A

Q. What are the key structural features and functional groups of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-?

The compound contains three critical functional groups:

  • Aldehyde group (-CHO) : Positioned at the benzaldehyde core, enabling nucleophilic additions (e.g., condensation reactions).
  • Hydroxyl group (-OH) : At the 2-position, contributing to hydrogen bonding and acidity (pKa ~10–12).
  • Trifluoromethylthio group (-SCF₃) : At the 5-position, providing strong electron-withdrawing effects and enhancing metabolic stability .

Q. What synthetic methodologies are commonly used to prepare this compound?

A typical protocol involves:

Thiolation : Introducing the -SCF₃ group via copper-catalyzed coupling or electrophilic substitution, using reagents like (trifluoromethyl)thiolation agents .

Aldehyde introduction : Oxidative methods (e.g., Swern oxidation) or formylation of precursor aryl halides.

Hydroxyl group protection : Use of silyl ethers or benzyl ethers to prevent undesired side reactions during synthesis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for isolation .

Q. How is the compound characterized for purity and structural confirmation?

Key analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₈H₅F₃O₂S).
  • HPLC : For purity assessment (>95% by area normalization) .

Q. What are the stability considerations for this compound during storage?

The compound is sensitive to:

  • Light : Degrades under UV exposure; store in amber vials.
  • Moisture : Hydrolyzes the aldehyde group; use desiccants.
  • Temperature : Stable at 4°C for short-term; long-term storage at -20°C recommended .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence reaction mechanisms in cross-coupling reactions?

The -SCF₃ group acts as a strong electron-withdrawing substituent, which:

  • Activates electrophilic aromatic substitution : Directs incoming nucleophiles to meta/para positions.
  • Stabilizes transition states : Enhances reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by lowering activation energy.
  • Impacts redox behavior : Alters electrochemical profiles, as observed in cyclic voltammetry studies .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts)?

  • Variable Temperature (VT) NMR : Resolves dynamic effects like tautomerism or hindered rotation.
  • DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments.
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals .

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

ParameterOptimization Strategy
Solvent Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
Catalyst Screen Pd/Cu catalysts for cross-coupling (e.g., Pd(OAc)₂ with Xantphos ligand) .
Temperature Lower temps (0–25°C) reduce side reactions; microwave-assisted heating improves rates.

Q. What computational methods predict the compound’s reactivity in drug discovery?

  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition).
  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. How does steric hindrance from the -SCF₃ group affect regioselectivity in derivatization?

  • Steric maps : Generated via molecular modeling (e.g., Gaussian) to visualize spatial constraints.
  • Competitive experiments : Compare reaction outcomes with analogs lacking -SCF₃ (e.g., methylthio vs. trifluoromethylthio).
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

ChallengeMitigation Strategy
Low yields Optimize stoichiometry (e.g., excess aldehyde precursor) .
Purification issues Switch to flash chromatography or centrifugal partition chromatography .
Safety hazards Replace volatile solvents (e.g., THF) with safer alternatives (e.g., cyclopentyl methyl ether) .

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